molecular formula C20H23F2N3O B2374001 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 903251-88-7

4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2374001
CAS RN: 903251-88-7
M. Wt: 359.421
InChI Key: ACOBDWHPFGJXEI-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as FP-Me, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

A study by Kuş et al. (2009) reports on the synthesis and antimicrobial evaluation of benzamides, including compounds similar to the specified chemical. Compound 20, closely related to the target chemical, exhibited notable antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Alzheimer's Disease Research

In Alzheimer's disease research, a derivative of this compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was utilized as a molecular imaging probe. This probe, in conjunction with positron emission tomography (PET), helped in quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).

Novel Amide Synthesis

Research by Koroleva et al. (2011) involves the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which is a part of the structure of the mentioned compound. This study contributes to the broader understanding of the chemical synthesis and variations of benzamides.

Microwave Heating in Synthesis

Menteşe et al. (2015) explored the use of microwave heating in the synthesis of benzimidazoles, including derivatives of the specified compound. This approach offers a rapid and efficient method for synthesizing such compounds, potentially impacting various fields of medicinal chemistry (Menteşe et al., 2015).

Fries Rearrangement Study

Moreno-Fuquen et al. (2019) conducted a study involving the Fries rearrangement under catalyst- and solvent-free conditions, using a compound structurally similar to the one . This research provides insight into new synthetic methodologies for related compounds (Moreno-Fuquen et al., 2019).

Melatonin Receptor Ligands

A series of acylamides, including derivatives of the specified compound, was synthesized and evaluated for their binding affinity at melatonin receptors. This research by Mesangeau et al. (2011) contributes to the development of selective melatonin receptor ligands, potentially useful in sleep and circadian rhythm disorders.

properties

IUPAC Name

4-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c1-24-10-12-25(13-11-24)19(15-2-6-17(21)7-3-15)14-23-20(26)16-4-8-18(22)9-5-16/h2-9,19H,10-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOBDWHPFGJXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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